molecular formula C8H14FNO2 B2931643 Tert-butyl 4-amino-2-fluorobut-2-enoate CAS No. 2288032-84-6

Tert-butyl 4-amino-2-fluorobut-2-enoate

Cat. No.: B2931643
CAS No.: 2288032-84-6
M. Wt: 175.203
InChI Key: FCDNQEKPGZJMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-2-fluorobut-2-enoate is an organic compound with the molecular formula C8H14FNO2. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a but-2-enoate backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-fluorobut-2-enoate typically involves the reaction of tert-butyl acrylate with an appropriate fluorinating agent and an amine source. One common method involves the use of tert-butyl acrylate, diethylaminosulfur trifluoride (DAST) as the fluorinating agent, and an amine such as ammonia or a primary amine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-fluorobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into saturated analogs.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds. Substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

Tert-butyl 4-amino-2-fluorobut-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-fluorobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-2-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl 4-amino-2-bromobut-2-enoate: Similar structure but with a bromine atom instead of fluorine.

    Tert-butyl 4-amino-2-iodobut-2-enoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Tert-butyl 4-amino-2-fluorobut-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl (Z)-4-amino-2-fluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)6(9)4-5-10/h4H,5,10H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNQEKPGZJMJL-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/CN)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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